molecular formula C8H13N3O2 B6160516 ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 34605-61-3

ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B6160516
CAS No.: 34605-61-3
M. Wt: 183.2
InChI Key:
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Description

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate (EDPC) is a synthetic compound that has been studied for its potential applications in a variety of fields. EDPC is a pyrazole derivative, which is a type of heterocyclic compound that has a five-membered ring containing two nitrogen atoms. EDPC has been studied for its potential as a drug, for its biochemical and physiological effects, and for its potential applications in laboratory experiments. In

Scientific Research Applications

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in a variety of scientific research areas. This compound has been studied as a potential drug, as it has been shown to have anti-inflammatory and anti-microbial properties. This compound has also been studied for its potential application as an antioxidant, as it has been shown to reduce oxidative stress in cells. This compound has also been studied as a potential inhibitor of enzymes involved in the synthesis of lipids and proteins. Finally, this compound has been studied for its potential application as a photosensitizer, as it has been shown to increase the efficiency of photodynamic therapy.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that this compound binds to proteins and enzymes, which then leads to a change in the activity of these proteins and enzymes. This compound has also been shown to bind to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, as well as to reduce the synthesis of lipids and proteins. This compound has also been shown to have an anti-microbial effect, as it has been shown to inhibit the growth of certain bacteria and fungi. This compound has also been shown to have an effect on gene expression, as it has been shown to bind to DNA and alter gene expression.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, with yields of up to 97% reported. Another advantage is that this compound can be used in a variety of laboratory experiments, such as drug screening and gene expression studies. A limitation of this compound is that it is not yet fully understood, so the effects of this compound on certain biochemical and physiological processes are not yet fully understood.

Future Directions

The potential future directions for ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate are vast. One potential direction is to further investigate the mechanism of action of this compound and to further understand its effects on biochemical and physiological processes. Another potential direction is to further investigate the potential applications of this compound as a drug, as an antioxidant, and as a photosensitizer. Additionally, further research could be done to investigate the potential of this compound as an inhibitor of enzymes involved in the synthesis of lipids and proteins. Finally, further research could be done to investigate the potential of this compound as a gene expression modulator.

Synthesis Methods

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate can be synthesized from 3-amino-1,5-dimethylpyrazole and ethyl chloroformate. The reaction occurs in an aqueous medium at room temperature and is catalyzed by an acid, such as hydrochloric acid. The reaction produces this compound and ethyl chloroformate hydrochloride. The yield of the reaction is typically high, with yields of up to 97% reported.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with methyl vinyl ketone to form ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Methyl vinyl ketone" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in ethanol to form ethyl 3-hydrazinyl-3-oxobutanoate.", "Step 2: The intermediate ethyl 3-hydrazinyl-3-oxobutanoate is then reacted with methyl vinyl ketone in ethanol to form ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate.", "Step 3: The product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] }

34605-61-3

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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